- An efficient one-pot synthesis of 2-aminobenzothiazoles from substituted anilines using benzyltrimethylammonium dichloroiodate and ammonium thiocyanate in DMSO:H2O, Tetrahedron Letters, 2021, 83,
Cas no 93-85-6 (2-amino-1,3-benzothiazole-6-carboxylic acid)
2-Amino-1,3-benzothiazole-6-carboxylic acid is a heterocyclic compound featuring both an amino and a carboxylic acid functional group on a benzothiazole scaffold. This structure makes it a versatile intermediate in organic synthesis, particularly for the development of pharmaceuticals, agrochemicals, and specialty chemicals. The benzothiazole core contributes to its stability and potential bioactivity, while the carboxylic acid group enhances its reactivity in coupling reactions, such as amide or ester formation. Its amino group further allows for derivatization, expanding its utility in medicinal chemistry. The compound is valued for its purity, consistent performance, and compatibility with a range of synthetic protocols, making it a reliable choice for research and industrial applications.
93-85-6 structure
Product Name:2-amino-1,3-benzothiazole-6-carboxylic acid
CAS No:93-85-6
MF:C8H6N2O2S
MW:194.210440158844
MDL:MFCD00054180
CID:34718
PubChem ID:66740
Update Time:2025-06-07
2-amino-1,3-benzothiazole-6-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-Aminobenzo[d]thiazole-6-carboxylic acid
- 2-Amino-1,3-benzothiazole-6-carboxylic acid
- 2-Amino-benzothiazole-6-carboxylic acidhydrochloride
- 2-AMINO-1,3-BENZOTHIAZOLE-6-CARBOXYLIC ACID HYDROCHLORIDE
- 2-Amino-6-benzothiazolecarboxylic acid
- 2-AMINO-BENZOTHIAZOLE-6-CARBOXYLIC ACID
- 2-Aminobenzothiazole-6-carboxylic acid
- 6-Benzothiazolecarboxylic acid, 2-amino-
- ZEAKWWWXCZMODH-UHFFFAOYSA-N
- NSC39119
- zlchem 188
- Oprea1_320657
- Oprea1_294753
- CBDivE_005564
- KSC487A1L
- 2-Amino-6-carboxybenzothiazole
- ZLB0179
- E
- 2-Amino-6-benzothiazolecarboxylic acid (ACI)
- NSC 39119
- NSC-39119
- EU-0000300
- HMS1675M08
- STK199422
- SR-01000390791-1
- BA-0937
- DTXSID4059093
- CS-W019497
- 2-aminobenzo[d]thiazole-6-carboxylicacid
- 6-benzothiazolecarboxylic acid, 2-amino-;2-amino-1,3-benzothiazole-6-carboxylic acid;
- VU0052197-2
- BCP26735
- AG-205/01887016
- NS00039690
- DB-346648
- AKOS000112076
- EINECS 202-283-8
- AC-22974
- F3267-0001
- SR-01000390791
- 2-amino benzothiazole-6-carboxylic acid
- DB-011967
- SY017790
- SCHEMBL211024
- BBL008024
- 2-aminobenzothiazole-6-carboxylicacid
- CHEMBL394974
- MFCD00054180
- 93-85-6
- BDBM50371222
- ALBB-005234
- J-508024
- EN300-35251
- 2-amino-1,3-benzothiazole-6-carboxylic acid
-
- MDL: MFCD00054180
- Inchi: 1S/C8H6N2O2S/c9-8-10-5-2-1-4(7(11)12)3-6(5)13-8/h1-3H,(H2,9,10)(H,11,12)
- InChI Key: ZEAKWWWXCZMODH-UHFFFAOYSA-N
- SMILES: O=C(C1C=C2C(N=C(N)S2)=CC=1)O
Computed Properties
- Exact Mass: 194.01500
- Monoisotopic Mass: 194.015
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 224
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 104
- Surface Charge: 0
- Tautomer Count: 4
Experimental Properties
- Density: 1.604
- Melting Point: 265 ºC (dec.)
- Boiling Point: 466.6°C at 760 mmHg
- Flash Point: 236℃
- PSA: 104.45000
- LogP: 2.15790
2-amino-1,3-benzothiazole-6-carboxylic acid Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazard Category Code: 36/37/38
- Safety Instruction: 26-37
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- TSCA:Yes
- Storage Condition:Keep in dark place,Sealed in dry,2-8°C
2-amino-1,3-benzothiazole-6-carboxylic acid Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-amino-1,3-benzothiazole-6-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 027026-25g |
2-amino-1,3-benzothiazole-6-carboxylic acid |
93-85-6 | 95% | 25g |
1851.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UP076-25g |
2-amino-1,3-benzothiazole-6-carboxylic acid |
93-85-6 | 97% | 25g |
1020CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UP076-250mg |
2-amino-1,3-benzothiazole-6-carboxylic acid |
93-85-6 | 97% | 250mg |
48CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UP076-5g |
2-amino-1,3-benzothiazole-6-carboxylic acid |
93-85-6 | 97% | 5g |
231.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UP076-1g |
2-amino-1,3-benzothiazole-6-carboxylic acid |
93-85-6 | 97% | 1g |
71.0CNY | 2021-08-04 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A834300-100g |
2-Amino-benzothiazole-6-carboxylic acidhydrochloride |
93-85-6 | 97% | 100g |
1,897.00 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UP076-20g |
2-amino-1,3-benzothiazole-6-carboxylic acid |
93-85-6 | 97% | 20g |
662.0CNY | 2021-08-04 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A62210-25g |
2-Aminobenzo[d]thiazole-6-carboxylic acid |
93-85-6 | 97% | 25g |
¥358.0 | 2023-09-08 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A62210-5g |
2-Aminobenzo[d]thiazole-6-carboxylic acid |
93-85-6 | 97% | 5g |
¥78.0 | 2023-09-08 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A62210-1g |
2-Aminobenzo[d]thiazole-6-carboxylic acid |
93-85-6 | 97% | 1g |
¥19.0 | 2023-09-08 |
2-amino-1,3-benzothiazole-6-carboxylic acid Production Method
Production Method 1
Reaction Conditions
1.1 Reagents: Benzyltrimethylammonium dichloroiodate Solvents: Dimethyl sulfoxide , Water ; 1 h, 70 °C; 70 °C → rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Reference
Production Method 2
Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ; 10 h, 100 °C
Reference
- A study of the synthesis of benzo[d]thiazolone-6-carboxylic acid, Jiefangjun Yaoxue Xuebao, 2011, 27(3), 197-198
Production Method 3
Reaction Conditions
1.1 Reagents: Bromine Solvents: Chloroform ; 1 h, < 10 °C; 30 min, reflux
Reference
- Synthesis, characterization and analgesic activity of some novel substituted 2-amino benzothiazole derivatives, World Journal of Pharmacy and Pharmaceutical Sciences, 2015, 4(5), 1815-1821
Production Method 4
Production Method 5
Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water
1.2 Reagents: Bromine Solvents: Acetic acid ; 2 h, reflux
1.2 Reagents: Bromine Solvents: Acetic acid ; 2 h, reflux
Reference
- Synthesis, characterization and pharmacological studies of biologically active benzothiazole derivatives, World Journal of Pharmaceutical Research, 2014, 3, 1165-1173
Production Method 6
Reaction Conditions
1.1 Reagents: Bromine Solvents: Acetic acid , Water ; rt → 0 °C; 0 - 10 °C; 1 h, 5 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, reflux
Reference
- Synthesis and anti-microbial activity of some new 2-Amino substituted benzothiazole derivatives, Journal of Pharmacy Research, 2009, 2(9), 1383-1384
Production Method 7
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 4 h, rt
Reference
- Phenylimidazole derivatives as new inhibitors of bacterial enoyl-ACP reductase FabK, Bioorganic & Medicinal Chemistry Letters, 2007, 17(17), 4982-4986
Production Method 8
Reaction Conditions
1.1 Reagents: Ammonium hydroxide , Iron chloride (FeCl3) , Ferrous chloride Solvents: Water ; 6 h, 80 °C
Reference
- Preparation and Characterization of a Novel Magnetic Nano Catalyst for Synthesis and Antibacterial Activities of Novel Furan-2(5H)-Ones Derivatives, Polycyclic Aromatic Compounds, 2022, 42(7), 4255-4269
Production Method 9
Reaction Conditions
1.1 Solvents: Acetic acid ; 50 min, rt
1.2 Reagents: Bromine ; 0 °C; 24 h, rt
1.3 Solvents: Water ; 1.5 h, 70 - 80 °C
1.4 Reagents: Ammonia Solvents: Water ; pH 6
1.2 Reagents: Bromine ; 0 °C; 24 h, rt
1.3 Solvents: Water ; 1.5 h, 70 - 80 °C
1.4 Reagents: Ammonia Solvents: Water ; pH 6
Reference
- Development highly water-soluble fluorescent dyes with preferred binding activities to biomolecules and spectrophotometric properties, World Intellectual Property Organization, , ,
Production Method 10
Reaction Conditions
1.1 Reagents: Iodate(1-), dichloro-, sodium Solvents: Dimethyl sulfoxide , Water ; 5 min, rt; rt → 70 °C; 10 h, 70 °C
1.2 Reagents: Water
1.2 Reagents: Water
Reference
- A novel system for the synthesis of 2-aminobenzothiazoles using sodium dichloroiodate, Synlett, 2012, 23(15), 2219-2222
Production Method 11
Reaction Conditions
1.1 Reagents: Lithium hydroxide, monohydrate Solvents: Tetrahydrofuran , Water ; 24 h, rt
Reference
- Preparation of N-(2-amino and 2-hydroxy)phenyl carboxamides as inhibitors of histone deacetylase, World Intellectual Property Organization, , ,
Production Method 12
Reaction Conditions
1.1 Reagents: Bromine Solvents: Acetic acid ; 30 min, 5 - 10 °C; 10 °C → rt; 30 min, rt; rt
1.2 Reagents: Ammonium hydroxide Solvents: Water ; pH 6, rt
1.2 Reagents: Ammonium hydroxide Solvents: Water ; pH 6, rt
Reference
- Salts of 6-carboxy-3-methylbenzothiazolone hydrazone hydrate in colorimetric determination of hydrogen peroxide, United States, , ,
Production Method 13
Reaction Conditions
1.1 Reagents: Bromine Solvents: Acetic acid , Water ; rt → 0 °C; 0 - 10 °C; 1 h, 5 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, reflux
Reference
- Synthesis and screening of some new 2-amino substituted-benzothiazole derivatives for antifungal activity, Drug Invention Today, 2009, 1(1), 32-34
Production Method 14
Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ; 6 h, 100 °C
Reference
- Preparation of novel piperazine derivatives as dopamine D3 receptor ligands, United States, , ,
Production Method 15
Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ; 6 h, 100 °C
Reference
- Preparation of piperazine derivatives as dopamine d3 receptor ligands, World Intellectual Property Organization, , ,
Production Method 16
Production Method 17
Reaction Conditions
1.1 Reagents: Acetic acid , Bromine ; 3 h, 0 - 10 °C
Reference
- Design and synthesis of Quinazolinone, Benzothiazole derivatives bearing guanidinopropanoic acid moiety and their Schiff bases as cytotoxic and antimicrobial agents, Arabian Journal of Chemistry, 2016, 9,
Production Method 18
Reaction Conditions
1.1 Solvents: Acetic acid ; 10 - 20 min, cooled
1.2 Reagents: Bromine Solvents: Acetic acid ; < 10 °C; 2 - 4 h, rt
1.3 Reagents: Ammonium hydroxide Solvents: Water ; pH 11
1.2 Reagents: Bromine Solvents: Acetic acid ; < 10 °C; 2 - 4 h, rt
1.3 Reagents: Ammonium hydroxide Solvents: Water ; pH 11
Reference
- Chrysin-benzothiazole conjugates as antioxidant and anticancer agents, Bioorganic & Medicinal Chemistry Letters, 2015, 25(23), 5561-5565
Production Method 19
Reaction Conditions
1.1 Reagents: Bromine Solvents: Acetic acid ; < 10 °C; 30 min, < 10 °C
1.2 Solvents: Water
1.2 Solvents: Water
Reference
- Synthesis, characterization and evaluation for antifungal activity of substituted (diaryl)imidazo[2,1-b]benzothiazoles, Journal of Pharmacy Research (Gurgaon, 2013, 7(1), 39-46
Production Method 20
Reaction Conditions
1.1 Reagents: Acetic acid , Bromine Solvents: Water ; rt → 0 °C; 0 - 10 °C; 1 h, 5 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, reflux
Reference
- Synthesis and preliminary in-vitro cytotoxic activity of novel substituted diaryl-imidazo [2,1,b]-benzothiazole derivatives, Letters in Drug Design & Discovery, 2011, 8(8), 717-724
2-amino-1,3-benzothiazole-6-carboxylic acid Raw materials
- Thiocyanate
- 4-Amino-3-thiocyanatobenzonitrile
- sunbrella
- Potassium thiocyanate
- 2-amino-1,3-benzothiazole-6-carboxylic acid
- 3-Aminobenzoic acid
- 4-Thioureidobenzoic acid
- Methyl 2-amino-1,3-benzothiazole-6-carboxylate
- Potassium cyanate
- Ammonium thiocyanate
2-amino-1,3-benzothiazole-6-carboxylic acid Preparation Products
2-amino-1,3-benzothiazole-6-carboxylic acid Suppliers
Amadis Chemical Company Limited
Gold Member
(CAS:93-85-6)2-amino-1,3-benzothiazole-6-carboxylic acid
Order Number:A15920
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:04
Price ($):266.0
Email:sales@amadischem.com
2-amino-1,3-benzothiazole-6-carboxylic acid Related Literature
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
-
Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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Recommended suppliers
Amadis Chemical Company Limited
(CAS:93-85-6)2-amino-1,3-benzothiazole-6-carboxylic acid
Purity:99%
Quantity:100g
Price ($):266.0